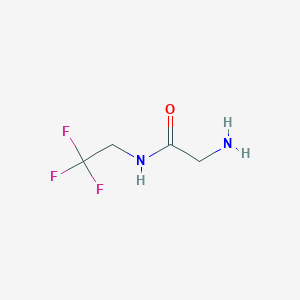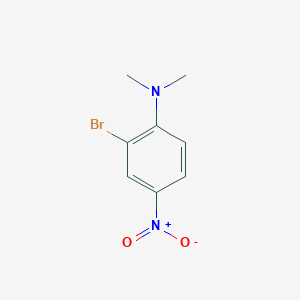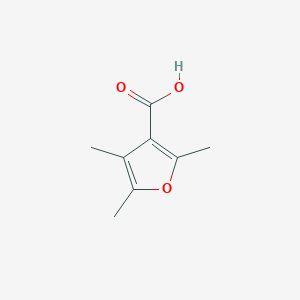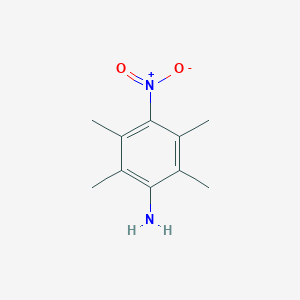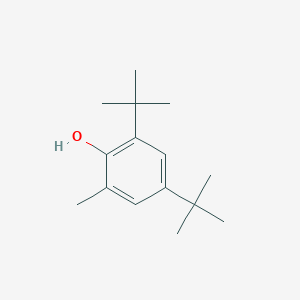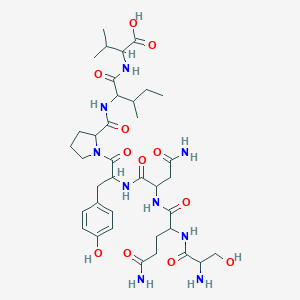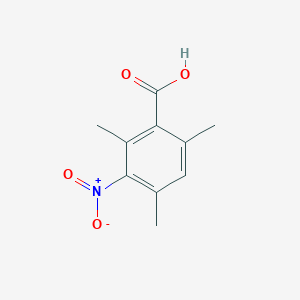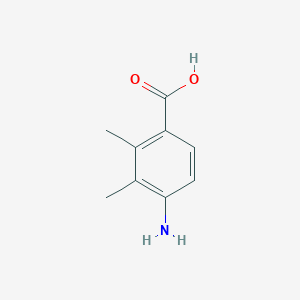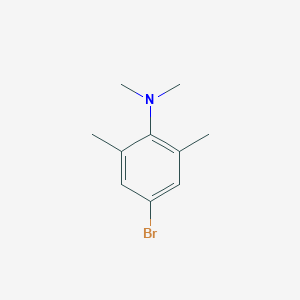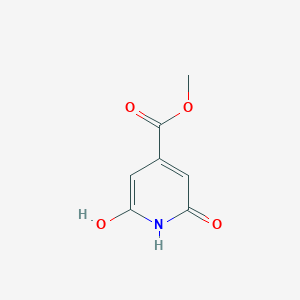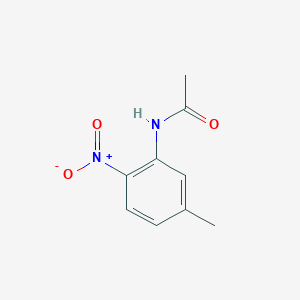
n-(5-Methyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and exhibits strong absorption in the ultraviolet region.
Mécanisme D'action
The mechanism of action of n-(5-Methyl-2-nitrophenyl)acetamide involves the formation of a complex between the compound and the metal ion. This complexation results in a change in the fluorescence properties of n-(5-Methyl-2-nitrophenyl)acetamide, which can be detected by spectroscopic methods. The selectivity of n-(5-Methyl-2-nitrophenyl)acetamide towards different metal ions is due to the specific coordination geometry and electronic properties of the metal ion.
Effets Biochimiques Et Physiologiques
N-(5-Methyl-2-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells. n-(5-Methyl-2-nitrophenyl)acetamide has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Methyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high selectivity and sensitivity towards metal ions, ease of synthesis, and low cost. However, its limitations include its limited solubility in aqueous solutions, which may affect its performance in certain applications.
Orientations Futures
There are several future directions for the research on n-(5-Methyl-2-nitrophenyl)acetamide. One possible direction is the development of n-(5-Methyl-2-nitrophenyl)acetamide-based chemosensors for the detection of other metal ions and environmental pollutants. Another direction is the investigation of the antioxidant activity of n-(5-Methyl-2-nitrophenyl)acetamide and its potential applications in the treatment of oxidative stress-related diseases. Furthermore, the synthesis of n-(5-Methyl-2-nitrophenyl)acetamide derivatives with improved solubility and selectivity may also be explored.
Conclusion:
In conclusion, n-(5-Methyl-2-nitrophenyl)acetamide is a valuable tool for scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards metal ions make it a valuable tool for environmental monitoring and biomedical applications. Further research on n-(5-Methyl-2-nitrophenyl)acetamide and its derivatives may lead to the development of new tools for the detection and treatment of various diseases.
Méthodes De Synthèse
The synthesis of n-(5-Methyl-2-nitrophenyl)acetamide involves the reaction of 5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield n-(5-Methyl-2-nitrophenyl)acetamide as the final product. The purity of n-(5-Methyl-2-nitrophenyl)acetamide can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(5-Methyl-2-nitrophenyl)acetamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for environmental monitoring and biomedical applications. n-(5-Methyl-2-nitrophenyl)acetamide has also been used in the development of chemosensors for the detection of nitroaromatic compounds, which are important environmental pollutants and explosives.
Propriétés
Numéro CAS |
7418-36-2 |
|---|---|
Nom du produit |
n-(5-Methyl-2-nitrophenyl)acetamide |
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
N-(5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-9(11(13)14)8(5-6)10-7(2)12/h3-5H,1-2H3,(H,10,12) |
Clé InChI |
PNLDBAVNZVQRLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Autres numéros CAS |
7418-36-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



